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Introduction
Reychler's acid, known systematically as camphor-10-sulfonic acid (CSA), is a chiral

organosulfur compound that has carved a significant niche in the landscape of organic

chemistry. First synthesized in 1898 by the Belgian chemist Albert Reychler, this derivative of

camphor has demonstrated remarkable versatility as a chiral resolving agent, an asymmetric

catalyst, and a key building block in the synthesis of complex molecules.[1] Its inherent chirality,

derived from the natural camphor skeleton, coupled with the strong acidity of the sulfonic acid

group, makes it a powerful tool in stereoselective synthesis. This guide provides a

comprehensive overview of the discovery, history, and chemical properties of Reychler's acid

and its derivatives, along with detailed experimental protocols for their synthesis and key

applications.

Historical Perspective and Discovery
The journey of Reychler's acid began in 1898 when Albert Reychler reported its first synthesis.

[1] The method, which has remained a standard procedure, involves the sulfonation of camphor

using a mixture of concentrated sulfuric acid and acetic anhydride.[2][3][4] This discovery

provided chemists with a readily accessible, optically active strong acid, a valuable addition to

the then-nascent field of stereochemistry. The optically active nature of Reychler's acid was

quickly recognized for its potential in separating racemic mixtures, a process known as chiral
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resolution.[2][5] Over the decades, its application has expanded significantly, finding use as an

efficient organocatalyst in a wide array of organic transformations.[6][7][8]

Physicochemical Properties of Reychler's Acid
Enantiomers
The properties of the two enantiomers of camphor-10-sulfonic acid are crucial for their

application in chiral synthesis and resolution. The following table summarizes key quantitative

data for both the (1S)-(+)- and (1R)-(-)-enantiomers.

Property
(1S)-(+)-10-
Camphorsulfonic
Acid

(1R)-(-)-10-
Camphorsulfonic
Acid

Racemic (±)-
Camphor-10-
sulfonic acid

Molecular Formula C₁₀H₁₆O₄S C₁₀H₁₆O₄S C₁₀H₁₆O₄S

Molecular Weight 232.30 g/mol 232.30 g/mol 232.30 g/mol

Melting Point
196-200 °C

(decomposes)
198 °C (decomposes) Not available

Optical Rotation

[α]²⁰/D

+19.9° to +24° (c=2 in

H₂O)

-21° to -22° (c=20 in

H₂O)
0°

pKa ~1.2 ~1.2 ~1.2

Solubility

Soluble in water,

ethanol. Moderately

soluble in chloroform.

Insoluble in ether.

Soluble in water.

Slightly soluble in

ethanol. Insoluble in

ether.

Soluble in organic

solvents.

Appearance
White to light beige

crystalline powder

White to slightly beige

crystalline powder

White crystalline

powder

Experimental Protocols
Detailed and reliable experimental procedures are paramount for the successful synthesis and

application of Reychler's acid and its derivatives. The following section provides protocols for

the preparation of the parent acid and some of its most common and useful derivatives.
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Synthesis of (D,L)-10-Camphorsulfonic Acid (Reychler's
Acid)
This procedure is adapted from the well-established method reported in Organic Syntheses.[2]

Materials:

Concentrated sulfuric acid (588 g, 366 mL, 6 moles)

Acetic anhydride (1216 g, 1170 mL, 12 moles)

(D,L)-Camphor (912 g, 6 moles), coarsely powdered

Anhydrous ether

3-L three-necked, round-bottomed flask

Powerful slow-speed stirrer with a Teflon® blade

500-mL dropping funnel

Thermometer

Ice-salt bath

Suction filter

Vacuum desiccator

Procedure:

Equip the 3-L flask with the stirrer, dropping funnel, and thermometer.

Place the concentrated sulfuric acid in the flask and cool it in an ice-salt mixture.

Start the stirrer and add the acetic anhydride at a rate that maintains the temperature below

20 °C. This addition typically takes 1-1.5 hours.
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Once the addition is complete, remove the dropping funnel and add the powdered (D,L)-

camphor.

Continue stirring until all the camphor has dissolved.

Stop the stirrer, remove the stirring assembly, and close the flask with a stopper.

Allow the ice bath to melt and let the mixture stand at room temperature for 36 hours.

Collect the crystalline camphorsulfonic acid on a suction filter and wash it with anhydrous

ether.

Dry the product in a vacuum desiccator at room temperature. The yield of the nearly white

crystalline product is typically 530–580 g (38–42%).

Synthesis of (D,L)-10-Camphorsulfonyl Chloride
This protocol describes the conversion of Reychler's acid to its corresponding sulfonyl chloride,

a key intermediate for further derivatization. This method is also adapted from Organic

Syntheses.[9]

Materials:

(D,L)-10-Camphorsulfonic acid (464 g, 2 moles)

Phosphorus pentachloride (416 g, 2 moles)

Crushed ice

2-L three-necked, round-bottomed flask with a sealed stirrer

Gas-outlet tubes connected to a hydrogen chloride absorption trap

Ice water bath

2-L beakers

Suction filter
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Procedure:

In the 2-L flask, mix the (D,L)-10-camphorsulfonic acid and phosphorus pentachloride.

Immerse the flask in an ice water bath and start the stirrer slowly once the mixture becomes

sufficiently liquid.

After the initial vigorous reaction subsides, remove the cooling bath and continue stirring until

the chloride is completely dissolved.

Allow the mixture to stand for 3-4 hours.

In a fume hood, pour the reaction mixture onto 500 g of crushed ice in a 2-L beaker.

Immediately pour this mixture into a second beaker containing another 500 g of crushed ice.

Pour the mixture back and forth between the two beakers until all reaction has ceased.

Collect the fine white product on a suction filter and wash it several times with cold water.

The yield of the moist sulfonyl chloride is nearly quantitative (approximately 500 g). The

crude, dried material has a melting point of 81–83 °C.

Synthesis of (+)-(2R,8aS)-10-
(Camphorylsulfonyl)oxaziridine
This procedure details the synthesis of a widely used chiral oxidizing agent derived from

camphorsulfonamide.

Step 1: Preparation of Camphorsulfonamide[10]

A suspension of (+)-10-camphorsulfonic acid in chloroform is heated to reflux.

Freshly distilled thionyl chloride (1.2 equivalents) is added dropwise over 1 hour.

Heating is continued until the evolution of sulfur dioxide and hydrogen chloride ceases

(approximately 9–10 hours).
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The resulting solution of camphorsulfonyl chloride in chloroform is used directly in the next

step without purification.

In a separate flask cooled to 0 °C, the crude camphorsulfonyl chloride solution is added

dropwise to a reagent-grade ammonium hydroxide solution over 1 hour, maintaining the

temperature between 0–10 °C.

The reaction mixture is warmed to room temperature and stirred for 4 hours.

The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

Step 2: Synthesis of (Camphorylsulfonyl)imine[10]

The crude (+)-(1S)-camphorsulfonamide is dissolved in toluene.

Amberlyst 15 ion-exchange resin is added, and the mixture is heated at reflux for 4 hours.

While still warm (40–50 °C), methylene chloride is added to dissolve any crystallized product.

The solution is filtered to remove the resin.

Step 3: Oxidation to (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine Further oxidation of the

(camphorylsulfonyl)imine yields the final oxaziridine product. The specific conditions for this

step can vary, but typically involve an oxidizing agent such as a peroxy acid.

Synthesis of d-(+)-camphor-based N-acylhydrazones
This protocol outlines a general method for the preparation of N-acylhydrazone derivatives from

camphor.[11]

Step 1: Synthesis of Camphor Hydrazone[11]

A mixture of d-(+)-camphor, hydrazine hydrate (4 equivalents), and acetic acid (1 equivalent)

in ethanol is refluxed for 4 hours.

The resulting camphor hydrazone is isolated.

Step 2: N-acylation of Camphor Hydrazone[11]
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Method A (using acid anhydrides or chlorides):

To a solution of camphor hydrazone in chloroform, add triethylamine (1.2 equivalents).

Add the corresponding acid anhydride or acid chloride (1 equivalent) and stir at room

temperature.

Method B (using carboxylic acids):

To a solution of the carboxylic acid in chloroform, add triethylamine and ethyl

chloroformate.

The resulting mixed anhydride is then reacted in situ with the camphor hydrazone.

Visualization of Synthetic Pathways
The synthesis of Reychler's acid and its key derivatives can be visualized as a clear workflow,

highlighting the progression from the natural product starting material to versatile synthetic

intermediates.

Camphor H₂SO₄, Ac₂O Reychler's Acid
(Camphor-10-sulfonic Acid) PCl₅ or SOCl₂ Camphorsulfonyl

Chloride NH₄OH Camphorsulfonamide Oxidation (Camphorylsulfonyl)
oxaziridine

Click to download full resolution via product page

Caption: Synthetic pathway from camphor to key derivatives of Reychler's acid.

Logical Relationships in Chiral Resolution
One of the primary applications of Reychler's acid is in the resolution of racemic mixtures. The

process relies on the formation of diastereomeric salts with differing solubilities, allowing for

their separation.
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Racemic Mixture
(e.g., (R/S)-amine)

Diastereomeric Salt Formation

Chiral Resolving Agent
(e.g., (1S)-(+)-Reychler's Acid)

Mixture of Diastereomeric Salts
((R)-amine•(S)-acid and (S)-amine•(S)-acid)

Separation by Crystallization
(based on differential solubility)

Less Soluble Diastereomeric Salt
(e.g., (R)-amine•(S)-acid)

More Soluble Diastereomeric Salt
(in solution)

Isolation of Enantiomer 1 Isolation of Enantiomer 2

Pure (R)-amine Pure (S)-amine

Click to download full resolution via product page

Caption: Workflow for the chiral resolution of a racemic amine using Reychler's acid.

Conclusion
From its initial discovery by Albert Reychler to its modern applications in asymmetric synthesis

and drug development, Reychler's acid and its derivatives have proven to be indispensable

tools for chemists. The ability to readily access both enantiomers of this strong chiral acid,
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coupled with the ease of its derivatization, ensures its continued relevance in both academic

research and industrial processes. This guide has provided a foundational understanding of the

history, properties, and synthetic methodologies associated with this remarkable class of

compounds, aiming to empower researchers and scientists in their pursuit of stereochemically

pure molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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